molecular formula C24H25N3O2 B12487449 N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine

N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B12487449
M. Wt: 387.5 g/mol
InChI Key: RVOHOLXWVBFBNV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of two benzyl groups substituted with methoxy and methyl groups, respectively. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine typically involves the condensation of 3,4-dimethoxybenzylamine with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide
  • (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Uniqueness

N-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern and the presence of the benzimidazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C24H25N3O2/c1-17-8-10-18(11-9-17)16-27-21-7-5-4-6-20(21)26-24(27)25-15-19-12-13-22(28-2)23(14-19)29-3/h4-14H,15-16H2,1-3H3,(H,25,26)

InChI Key

RVOHOLXWVBFBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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